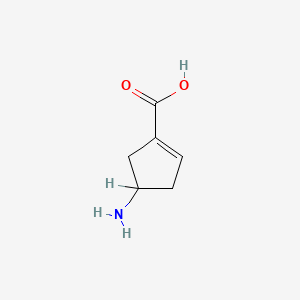

4-氨基环戊-1-烯羧酸

描述

4-Aminocyclopent-1-enecarboxylic acid is a laboratory chemical . It is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

The synthesis of 4-Aminocyclopent-1-enecarboxylic acid involves the addition of thiol substituents to the α,β-unsaturated system of 4-ACP-3-CA . The reaction was successful with a limited number of thiols but gave products of mixed stereochemistry .Molecular Structure Analysis

The molecular formula of 4-Aminocyclopent-1-enecarboxylic acid is C6H9NO2 . It has a molecular weight of 127.14 g/mol.Chemical Reactions Analysis

GABA analogues derived by thiol addition to 4-aminocyclopent-1-enecarboxylic acid display interesting antagonist activity at the α1β2γ2L GABA A receptor . The most interesting derivative was the benzylthioether which acted as an antagonist with an IC 50 of 42 μM for the inhibition of a GABA EC 50 dose (50 μM) .作用机制

Target of Action

The primary target of 4-Aminocyclopent-1-enecarboxylic acid is the GABA A receptor , a type of ionotropic receptor . GABA A receptors are crucial in maintaining the balance between neuronal inhibition and excitation in the mammalian central nervous system .

Mode of Action

4-Aminocyclopent-1-enecarboxylic acid interacts with the GABA A receptors, acting as an antagonist . This means it inhibits the action of the receptor, preventing the normal function of GABA, the predominant inhibitory neurotransmitter . The most interesting derivative of 4-Aminocyclopent-1-enecarboxylic acid, the benzylthioether, has been shown to inhibit a GABA EC50 dose (50 μM) with an IC50 of 42 μM .

Biochemical Pathways

The biochemical pathways affected by 4-Aminocyclopent-1-enecarboxylic acid are those involving GABA neurotransmission . By acting as an antagonist at the GABA A receptor, this compound can disrupt the normal inhibitory function of GABA, potentially leading to an imbalance between neuronal inhibition and excitation .

Result of Action

The result of 4-Aminocyclopent-1-enecarboxylic acid’s action is the inhibition of GABA-mediated neuronal inhibition . This can lead to an increase in neuronal excitation, potentially affecting various neurological processes .

实验室实验的优点和局限性

4-Aminocyclopent-1-enecarboxylic acid has several advantages for lab experiments. 4-Aminocyclopent-1-enecarboxylic acid is a stable compound that can be easily synthesized and stored. 4-Aminocyclopent-1-enecarboxylic acid has been shown to have low toxicity and can be administered orally or intravenously. 4-Aminocyclopent-1-enecarboxylic acid can be used in various animal models to study its effects on neurological disorders. However, 4-Aminocyclopent-1-enecarboxylic acid has several limitations for lab experiments. 4-Aminocyclopent-1-enecarboxylic acid has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable levels in the body. 4-Aminocyclopent-1-enecarboxylic acid can also have variable effects depending on the dose and duration of administration.

未来方向

There are several future directions for research on 4-Aminocyclopent-1-enecarboxylic acid. One direction is to study the effects of 4-Aminocyclopent-1-enecarboxylic acid on other neurotransmitter systems, including the dopaminergic and serotonergic systems. Another direction is to study the effects of 4-Aminocyclopent-1-enecarboxylic acid on neurological disorders that are not related to neurotransmitter systems, including traumatic brain injury and stroke. Additionally, future research could focus on developing new synthetic methods for 4-Aminocyclopent-1-enecarboxylic acid that are more efficient and cost-effective.

科学研究应用

神经药理学

4-氨基环戊-1-烯羧酸: 作为一种GABA A 受体拮抗剂的潜在作用被研究。 这种应用在神经药理学中意义重大,因为 GABA A 受体是一类对神经递质γ-氨基丁酸(GABA)有反应的受体,GABA 是成熟脊椎动物中枢神经系统中的主要抑制性化合物。 在这项研究中最有趣的衍生物是苄硫醚,它作为一种拮抗剂,对 GABA EC50 剂量的抑制 IC50 为 42 μM .

药物化学

在药物化学中,将额外的结合基团整合到已知的配体(例如从4-氨基环戊-1-烯羧酸衍生的配体)的能力,是开发更有效和更具选择性药物的一种强大工具。 这些化合物可以设计为靶向特定的受体亚型,可能导致开发新的治疗药物 .

合成有机化学

该化合物与硫醇的反应性,以在 α,β-不饱和体系中添加取代基,已被探索。 这种类型的合成修饰在创建各种硫醚氨基酸方面很有用,这些氨基酸随后可以在各种受体上进行活性筛选,展示了该化合物在合成有机化学中的多功能性 .

结构生物学

4-氨基环戊-1-烯羧酸: 作为开发模拟 GABA 在 5 元环内结构的构象受限类似物的支架。 这在结构生物学中特别有用,用于研究配体与受体之间的相互作用,以及了解受体激活或抑制的结构基础 .

神经化学研究

该化合物已被用于研究哺乳动物中枢神经系统中神经元抑制和兴奋之间的平衡。 通过作用于 GABA A 受体,4-氨基环戊-1-烯羧酸的衍生物可以影响这种平衡,这对于适当的神经功能至关重要 .

受体药理学

对4-氨基环戊-1-烯羧酸及其衍生物的研究,有助于更广泛的受体药理学领域。 通过了解这些化合物如何与 GABA A 受体相互作用,研究人员可以深入了解各种药理学剂的作用机制 .

药物发现

4-氨基环戊-1-烯羧酸衍生物在 GABA A 受体上表现出的拮抗活性,突出了其在药物发现中的潜力。 这类化合物可能导致开发调节该受体活性的新药,该受体与一系列疾病有关 .

化学神经科学

在化学神经科学中,对4-氨基环戊-1-烯羧酸衍生物的研究提供了对神经过程化学基础的见解,并有助于识别新的神经调节剂或神经保护剂 .

安全和危害

属性

IUPAC Name |

4-aminocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVDYLXTNDBWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

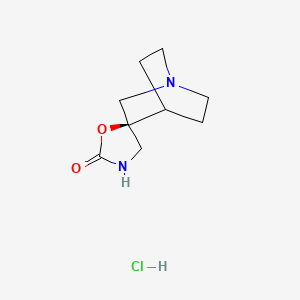

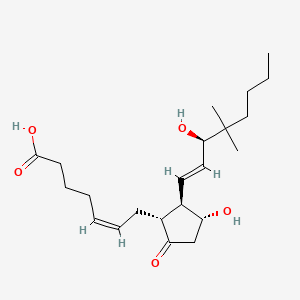

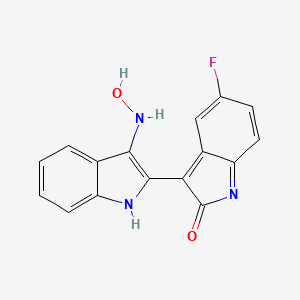

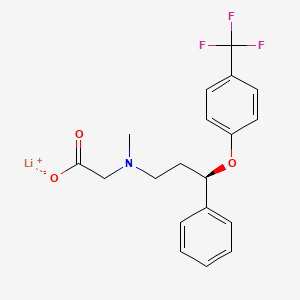

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)